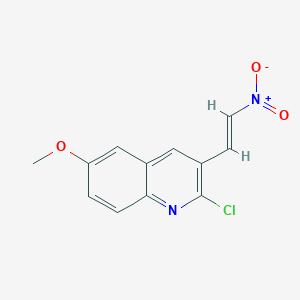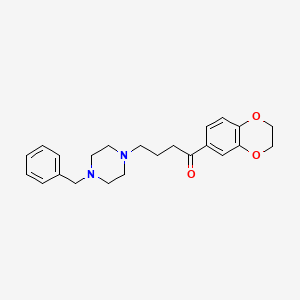
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline: is a synthetic organic compound with the molecular formula C({12})H({9})ClN({2})O({3}) and a molecular weight of 264.66 g/mol . This compound is characterized by its quinoline core, which is substituted with a chloro group at the 2-position, a methoxy group at the 6-position, and a nitrovinyl group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline typically involves multi-step organic reactions. One common method starts with the quinoline core, which undergoes chlorination, methoxylation, and nitrovinylation. Here is a general outline of the synthetic route:
Chlorination: The quinoline core is chlorinated using reagents like phosphorus pentachloride (PCl({2})) to introduce the chloro group at the 2-position.
Methoxylation: The 6-position is methoxylated using methanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K({3})).
Nitrovinylation: The 3-position is functionalized with a nitrovinyl group through a reaction with nitroethene in the presence of a base like sodium ethoxide (NaOEt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H({4})).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or basic medium.
Reduction: H({4}) in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et(_{3})N).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion of the nitro group to an amino group, yielding aminoquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitrovinyl group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
E-2-Chloro-6-methoxy3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.
2-Chloroquinoline: A simpler derivative with only a chloro group at the 2-position.
Uniqueness: : The combination of chloro, methoxy, and nitrovinyl groups in this compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
182050-23-3 |
|---|---|
Molekularformel |
C12H9ClN2O3 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
2-chloro-6-methoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-10-2-3-11-9(7-10)6-8(12(13)14-11)4-5-15(16)17/h2-7H,1H3 |
InChI-Schlüssel |
QJAKDFDUTXAZQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Synonyme |
E-2-CHLORO-6-METHOXY3-(2-NITRO)VINYLQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)



